6-Amino-1,3-benzodioxole-5-carbonitrile

説明

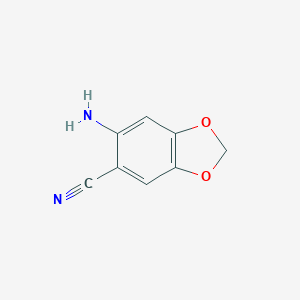

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-amino-1,3-benzodioxole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSLUSAPNOCFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350774 | |

| Record name | 6-amino-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187164-87-0 | |

| Record name | 6-amino-1,3-benzodioxole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 6-Amino-1,3-benzodioxole-5-carbonitrile: Data and Methodologies

Initial Assessment and a Note on Data Availability

A comprehensive search of chemical databases and the scientific literature for "6-Amino-1,3-benzodioxole-5-carbonitrile" reveals a significant scarcity of available data for this specific chemical entity. While numerous derivatives and isomers of the 1,3-benzodioxole scaffold are well-documented, public and commercial databases do not currently provide detailed experimental properties, pharmacological activities, or established synthesis protocols specifically for the 6-amino, 5-carbonitrile substituted variant.

This guide will therefore focus on the available information for closely related and structurally similar compounds to provide a foundational understanding of the potential characteristics of the target molecule. The presented data should be interpreted with the understanding that it pertains to analogues and may not be directly representative of this compound.

General Properties of the 1,3-Benzodioxole Core

The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a common scaffold in medicinal chemistry and natural products. This structural motif is present in a variety of biologically active compounds. The electronic nature of the benzodioxole ring system can influence the properties of its derivatives.

Physicochemical Properties of Analogous Compounds

To approximate the potential properties of this compound, we can examine data from related structures. The following table summarizes key physicochemical properties of selected 1,3-benzodioxole derivatives. It is crucial to note that the substitution pattern significantly impacts these values.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Benzodioxole-5-carbonitrile | 4421-09-4 | C₈H₅NO₂ | 147.13 | 94-97 | 257.3 ± 29.0 at 760 mmHg |

| 1,3-Benzodioxol-5-amine | 14268-66-7 | C₇H₇NO₂ | 137.14 | Not Available | Not Available |

| Methyl 6-amino-1,3-benzodioxole-5-carboxylate | 40680-63-5 | C₉H₉NO₄ | 195.17 | Not Available | Not Available |

Data sourced from publicly available chemical databases. These values are for related compounds and are provided for illustrative purposes only.

Potential Synthesis Strategies

Figure 1. A conceptual synthetic pathway for this compound.

Conceptual Experimental Protocol:

-

Nitration of 1,3-Benzodioxole-5-carbonitrile: 1,3-Benzodioxole-5-carbonitrile could be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The regioselectivity of this reaction would be critical in obtaining the desired 6-nitro intermediate.

-

Reduction of the Nitro Group: The resulting 6-Nitro-1,3-benzodioxole-5-carbonitrile could then be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon), or iron in acetic acid.

-

Purification: The final product, this compound, would require purification, likely through techniques such as recrystallization or column chromatography.

Note: This is a theoretical pathway and would require experimental validation and optimization.

Potential Pharmacological Significance and Signaling Pathways

The pharmacological activity of this compound has not been reported. However, the 1,3-benzodioxole scaffold is a known pharmacophore. Derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. The amino and cyano functionalities on the aromatic ring would be expected to significantly influence the molecule's electronic properties, hydrogen bonding potential, and overall biological activity profile.

Given the lack of specific data, any depiction of signaling pathways would be purely speculative. Research into the biological effects of this compound would be a prerequisite for understanding its mechanism of action.

Logical Relationship of Research and Development

The development of a novel chemical entity like this compound would typically follow a structured progression from synthesis to biological evaluation.

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-1,3-benzodioxole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical properties of 6-Amino-1,3-benzodioxole-5-carbonitrile. Due to a lack of comprehensive experimental data for this specific compound, this guide includes predicted values and data from structurally similar compounds to offer insights for research and development purposes.

Core Physicochemical Properties

Quantitative data for this compound and related compounds are summarized below. It is important to note that most of the data for the target compound are predicted, and caution should be exercised when using these values for experimental design.

Data Presentation: Physicochemical Properties

| Property | This compound (Predicted/Limited Data) | 6-amino-4-(1,3-benzodioxol-5-yl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Predicted)[1] | 6-amino-1-(1,3-benzodioxole-5-carbonyl)-7-hydroxyisoquinoline-3-carboxylic acid (Predicted)[2] |

| CAS Number | 187164-87-0[3] | 371124-86-6 | 44300647 |

| Molecular Formula | C₈H₆N₂O₂ | C₂₀H₂₂N₄O₃ | C₁₈H₁₂N₂O₆ |

| Molecular Weight ( g/mol ) | 162.15 | 374.42 | 352.3 |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | 565.9 ± 50.0 | Data not available |

| Density (g/cm³) | Data not available | 1.40 ± 0.1 | Data not available |

| pKa | Data not available | 12.12 ± 0.70 | Data not available |

| logP | Data not available | Data not available | 2.4 |

| Solubility | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols and may require optimization for the specific compound of interest.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus. A thermometer is inserted into the apparatus to monitor the temperature.

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

Cooling and Cleaning: After the determination, the apparatus is allowed to cool, and the used capillary tube is disposed of appropriately.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Replicate and Control: The experiment is performed in triplicate to ensure the reproducibility of the results. A blank sample (solvent only) is also analyzed as a control.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a specific concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (for basic compounds) or a strong base (for acidic compounds) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound has been neutralized.

logP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of this ratio (logP) is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Saturation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for drug discovery applications) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. The two phases are then carefully collected.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a typical experimental workflow for determining a key physicochemical property, the melting point, using a DigiMelt apparatus.

References

A Technical Guide to the Spectral Analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Amino-1,3-benzodioxole-5-carbonitrile is a substituted benzodioxole, a heterocyclic compound that is a structural motif in various biologically active molecules. The 1,3-benzodioxole ring system is found in natural products and has been investigated for a range of therapeutic applications, including anti-tumor and anti-hyperlipidemia activities. The addition of amino and cyano functional groups to this scaffold creates a molecule with potential for further chemical modification and diverse pharmacological properties. This guide provides a framework for the spectral analysis of this class of compounds, including detailed methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectral Data Analysis

Due to the limited availability of published experimental spectral data for this compound, this section presents predicted data and data from closely related analogs to provide a representative understanding of the expected spectral characteristics.

¹H NMR (Proton NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the expected signals would correspond to the aromatic protons, the amine protons, and the methylene protons of the dioxole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Singlet | 1H | Aromatic CH |

| ~ 6.0 - 6.5 | Singlet | 1H | Aromatic CH |

| ~ 6.0 | Singlet | 2H | -OCH₂O- |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

Note: Predicted data is based on chemical shift calculations and analysis of similar structures. Actual experimental values may vary.

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | Aromatic C-O |

| ~ 145 - 150 | Aromatic C-O |

| ~ 140 - 145 | Aromatic C-NH₂ |

| ~ 120 - 125 | Aromatic CH |

| ~ 115 - 120 | Quaternary C-CN |

| ~ 110 - 115 | Aromatic CH |

| ~ 100 - 105 | -OCH₂O- |

| ~ 90 - 95 | Quaternary C-CN |

Note: Predicted data is based on chemical shift calculations and analysis of similar structures. Actual experimental values may vary.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3200 | Amine (-NH₂) | N-H Stretch |

| 2230 - 2210 | Nitrile (-C≡N) | C≡N Stretch |

| 1650 - 1550 | Aromatic Ring | C=C Stretch |

| 1250 - 1200 | Aryl Ether | C-O Stretch |

| 1100 - 1000 | Dioxole Ring | C-O-C Stretch |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~ 176 | [M]⁺ (Molecular Ion) |

| ~ 147 | [M - HCN]⁺ |

| ~ 119 | [M - HCN - CO]⁺ |

Note: Fragmentation patterns are predicted and may vary depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 scans.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen.

-

-

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 35-500.

-

Visualizations

Conceptual Synthetic Workflow

The following diagram illustrates a potential synthetic route to this compound, starting from 6-bromo-1,3-benzodioxole-5-carbonitrile.

Caption: A conceptual workflow for the synthesis and analysis of the target compound.

Reported Biological Activities of the 1,3-Benzodioxole Scaffold

This diagram outlines some of the key biological activities that have been reported for various derivatives of the 1,3-benzodioxole core structure.[1]

Caption: Biological activities associated with the 1,3-benzodioxole core structure.

References

An In-depth Technical Guide on 6-Amino-1,3-benzodioxole-5-carbonitrile

CAS Number: 187164-87-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-1,3-benzodioxole-5-carbonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents its fundamental properties alongside a discussion of the general synthesis, characterization, and potential biological significance of the broader class of amino-benzodioxole derivatives.

Chemical Identity and Properties

This compound is a substituted benzodioxole derivative. The benzodioxole moiety is a common scaffold in natural products and pharmacologically active molecules. The presence of an amino group and a nitrile group suggests its potential as a versatile intermediate for the synthesis of more complex heterocyclic systems.

| Property | Value | Source |

| CAS Number | 187164-87-0 | [1][2][3] |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Synonyms | 6-Aminobenzo[d][1][2]dioxole-5-carbonitrile, 6-Amino-1,3-benzodioxol-5-yl cyanide | [1] |

Synthesis and Reaction Pathways

A hypothetical synthesis workflow is presented below:

Caption: Hypothetical synthesis of this compound.

Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons in the benzodioxole ring system, a singlet for the methylenedioxy protons (-O-CH₂-O-), and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: Aromatic carbons, a carbon signal for the nitrile group (-C≡N), and a signal for the methylenedioxy carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-O stretching of the ether linkages in the dioxole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Significance and Drug Development Applications

The 1,3-benzodioxole scaffold is a key structural motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

The amino and nitrile functionalities on this compound make it a valuable building block for the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and quinolines, which are known to possess diverse biological activities.

Given the established role of various kinase signaling pathways in diseases like cancer, novel heterocyclic compounds derived from this compound could potentially be designed as kinase inhibitors. A conceptual signaling pathway that could be targeted by such derivatives is illustrated below:

Caption: Conceptual targeting of a kinase cascade by a potential inhibitor.

Conclusion

This compound represents a chemical scaffold with significant potential for the development of novel therapeutic agents. While specific research on this compound is limited, the well-documented biological activities of related benzodioxole derivatives underscore the importance of further investigation into its synthetic derivatization and pharmacological evaluation. The information provided in this guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and similar molecules in the field of drug discovery. Further experimental work is necessary to fully elucidate its properties and biological activity.

References

Navigating the Solubility Landscape of 6-Amino-1,3-benzodioxole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Aminobenzodioxoles

The 1,3-benzodioxole moiety is a key structural feature in a wide range of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The inclusion of an amino group and a carbonitrile functionality on this core structure, as seen in 6-Amino-1,3-benzodioxole-5-carbonitrile, offers multiple points for chemical modification, making it an attractive building block for the synthesis of compound libraries for high-throughput screening. Understanding the solubility of such a scaffold is a foundational step in harnessing its potential.

Solubility Profile: An Estimation and a Path to Determination

Due to the absence of specific quantitative solubility data for this compound in the scientific literature, a precise data table cannot be provided at this time. However, based on its chemical structure, a qualitative estimation of its solubility can be made. The presence of the polar amino group and the nitrogen of the nitrile group suggests potential solubility in polar organic solvents. Conversely, the aromatic benzodioxole core provides a hydrophobic character, which may lead to some solubility in nonpolar organic solvents.

To address the need for quantitative data, a general experimental protocol for determining the solubility of a poorly soluble organic compound is detailed below.

Experimental Protocol for Solubility Determination

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[4][5]

Objective: To determine the concentration of a saturated solution of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, N,N-dimethylformamide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for quantification.

-

-

Data Reporting:

-

Calculate the solubility as the mean of at least three independent measurements and express it in units such as mg/mL or mol/L.

-

The following table provides a template for recording the determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined |

Proposed Synthetic Pathway

While a specific, validated synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous compounds.[6][7][8] The proposed workflow starts from the commercially available 5-bromo-1,3-benzodioxole.

Workflow Description:

-

Nitration: The synthesis commences with the nitration of 5-bromo-1,3-benzodioxole using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position, yielding 5-Bromo-6-nitro-1,3-benzodioxole.

-

Cyanation: The bromo group is then displaced by a nitrile group through a nucleophilic aromatic substitution reaction, typically using copper(I) cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF). This step affords 6-Nitro-1,3-benzodioxole-5-carbonitrile.

-

Reduction: Finally, the nitro group is reduced to an amino group. This can be achieved through various methods, such as using iron in the presence of an acid (e.g., hydrochloric acid) or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst. The final product is the target molecule, this compound.

Relevance in Drug Discovery and Development

Derivatives of 1,3-benzodioxole are of significant interest in drug discovery. The rigid, planar structure of the benzodioxole ring system can serve as a scaffold to which various functional groups can be attached to modulate pharmacological activity. The presence of both an amino and a nitrile group in the target compound provides versatile handles for further chemical elaboration, allowing for the creation of a diverse library of compounds for screening against various biological targets. For instance, these functional groups can participate in reactions to form amides, ureas, and other heterocyclic systems, which are common motifs in many approved drugs.

Conclusion

While specific, quantitative data on the solubility of this compound remains to be published, this technical guide provides a robust framework for its determination. The outlined experimental protocol offers a standardized method for generating reliable solubility data in a range of organic solvents, which is a critical step in the early-stage development of this and other novel compounds. The proposed synthetic pathway provides a logical and feasible route for its preparation, enabling further investigation of its chemical and biological properties. As the field of medicinal chemistry continues to explore novel chemical space, a thorough understanding of the fundamental physicochemical properties of new molecular entities, such as solubility, will be paramount to the successful development of the next generation of therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. 6-NITRO-1,3-BENZODIOXOL-5-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Routes to 6-Amino-1,3-benzodioxole-5-carbonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of 6-Amino-1,3-benzodioxole-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. Two primary pathways are presented, starting from readily available precursors. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Route 1: Synthesis from Piperonal

This route commences with the commercially available and relatively inexpensive starting material, piperonal (1,3-benzodioxole-5-carbaldehyde). The synthesis proceeds through three key steps: nitration, conversion of the aldehyde to a nitrile, and subsequent reduction of the nitro group.

Step 1: Nitration of Piperonal to 6-Nitropiperonal

The first step involves the regioselective nitration of piperonal to yield 6-nitro-1,3-benzodioxole-5-carbaldehyde (6-nitropiperonal). This reaction is typically carried out using a mixture of nitric acid and a suitable solvent at a controlled temperature.

Experimental Protocol:

-

In a round-bottom flask, suspend piperonal (1 equivalent) in water.

-

Under vigorous magnetic agitation at room temperature (20°C), add concentrated nitric acid (approximately 2 equivalents) dropwise.[1]

-

A color change from colorless to yellow is typically observed.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 15-30 minutes.[1]

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the yellow solid by filtration and wash with a saturated sodium bicarbonate solution, followed by distilled water until the pH of the filtrate is neutral.[1]

-

Dry the product to obtain 6-nitropiperonal.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Quantity |

| Piperonal | 150.13 | 1 | (User defined) |

| Conc. HNO₃ | 63.01 | ~2 | (Calculated) |

Table 1: Reactants for the Nitration of Piperonal.

Step 2: Conversion of 6-Nitropiperonal to 6-Nitro-1,3-benzodioxole-5-carbonitrile

This step involves the one-pot conversion of the aldehyde functional group to a nitrile. A common and effective method utilizes hydroxylamine hydrochloride.[2][3][4]

Experimental Protocol:

-

In a round-bottom flask, combine 6-nitropiperonal (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a suitable catalyst such as anhydrous ferrous sulfate in a solvent like DMF.[3]

-

Reflux the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 6-nitro-1,3-benzodioxole-5-carbonitrile.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |

| 6-Nitropiperonal | 195.13 | 1 | (Variable) |

| NH₂OH·HCl | 69.49 | 1.2 | (Variable) |

| Ferrous Sulfate | 151.91 | Catalytic | (Variable) |

Table 2: Typical Reagents and Expected Yield for Aldehyde to Nitrile Conversion.

Step 3: Reduction of 6-Nitro-1,3-benzodioxole-5-carbonitrile to this compound

The final step is the chemoselective reduction of the nitro group to an amine, while preserving the nitrile functionality. A reliable method for this transformation is the use of sodium dithionite.[5][6]

Experimental Protocol:

-

Dissolve 6-nitro-1,3-benzodioxole-5-carbonitrile (1 equivalent) in a mixture of a suitable organic solvent (e.g., ethanol or THF) and water.

-

Add sodium dithionite (typically 3-4 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography or recrystallization to obtain this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |

| 6-Nitro-1,3-benzodioxole-5-carbonitrile | 192.14 | 1 | (Variable) |

| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 3-4 | (Variable) |

Table 3: Reagents and Expected Yield for Nitro Group Reduction.

Alternatively, reduction with iron powder in the presence of an acid like HCl is a well-established method for the chemoselective reduction of nitroarenes in the presence of nitriles.[7][8]

Figure 1: Synthetic pathway for Route 1, starting from Piperonal.

Route 2: Synthesis via Sandmeyer Reaction

An alternative approach involves the Sandmeyer reaction, a classic method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate. This route would typically start from a 6-amino-1,3-benzodioxole derivative.

Step 1: Preparation of 6-Amino-1,3-benzodioxole-5-carbaldehyde

A potential precursor for the Sandmeyer reaction is 6-amino-1,3-benzodioxole-5-carbaldehyde. While not as readily available as piperonal, its synthesis could be envisioned from 6-nitropiperonal by a controlled reduction.

Step 2: Diazotization and Sandmeyer Cyanation

The core of this route is the conversion of the aromatic amine to a nitrile.

Experimental Protocol:

-

Diazotization: Dissolve 6-amino-1,3-benzodioxole-5-carbaldehyde (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the low temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of N₂) should be observed.[9]

-

After the addition is complete, the reaction mixture is typically warmed to room temperature or slightly heated to ensure complete reaction.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude product.

-

Purify by column chromatography to yield this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Yield (%) |

| 6-Amino-1,3-benzodioxole-5-carbaldehyde | 165.15 | 1 | (Variable) |

| Sodium Nitrite (NaNO₂) | 69.00 | 1 | (Variable) |

| Copper(I) Cyanide (CuCN) | 89.56 | 1-1.2 | (Variable) |

Table 4: Key Reagents for the Sandmeyer Cyanation Route.

Figure 2: Synthetic pathway for Route 2 via the Sandmeyer reaction.

Concluding Remarks

The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. Route 1, starting from piperonal, is likely the more practical and cost-effective approach for most laboratories due to the ready availability of the starting material. Route 2 offers a viable alternative, particularly if the amino-aldehyde precursor is accessible. Both routes utilize well-established chemical transformations that can be adapted and optimized for the synthesis of this compound. It is recommended that all reactions be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

- 1. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Amino-1,3-benzodioxole-5-carbonitrile in the Synthesis of Fused Heterocyclic Systems

For Immediate Release

Shanghai, China – November 1, 2025 – 6-Amino-1,3-benzodioxole-5-carbonitrile, a versatile bifunctional building block, is gaining significant traction in the field of organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal importance. Its unique arrangement of an aromatic amine and a nitrile group on the rigid 1,3-benzodioxole framework provides a powerful platform for the synthesis of a diverse array of fused nitrogen-containing heterocycles, including quinazolines, pyridines, and thienopyridines. These resulting structures are of high interest to researchers in drug discovery and development due to their prevalence in biologically active molecules.

The ortho-disposed amino and cyano groups are the key to the reactivity of this compound, enabling a variety of cyclization strategies. This application note will detail several key synthetic applications and provide protocols for the synthesis of valuable heterocyclic compounds derived from this starting material.

Application in the Synthesis of Quinazolinone Derivatives

One of the primary applications of this compound is in the synthesis of quinazolinone derivatives. The reaction with formic acid, for instance, provides a straightforward route to 4-oxo-4,8-dihydro-[1][2]dioxolo[4,5-g]quinazoline-7-carbonitrile. This transformation is a cornerstone for accessing a class of compounds with a wide range of biological activities.

Table 1: Synthesis of 4-Oxo-4,8-dihydro-[1][2]dioxolo[4,5-g]quinazoline-7-carbonitrile

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Formic acid | N/A | 120 | 4 | 85 |

Experimental Protocol: Synthesis of 4-Oxo-4,8-dihydro-[1][2]dioxolo[4,5-g]quinazoline-7-carbonitrile

-

To a 50 mL round-bottom flask, add this compound (1.76 g, 10 mmol).

-

Add formic acid (10 mL) to the flask.

-

Heat the reaction mixture to 120 °C with stirring for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water (2 x 20 mL) and dry under vacuum to afford the desired product.

Synthesis of Fused Pyridine Scaffolds

The reactivity of the ortho-amino nitrile moiety can also be exploited in condensation reactions with active methylene compounds to construct fused pyridine rings. A notable example is the reaction with malononitrile, which, in the presence of a suitable base, leads to the formation of 2,4-diamino-[1][2]dioxolo[4,5-g]pyridine-3,5-dicarbonitrile. This highly functionalized pyridine can serve as a versatile intermediate for further synthetic elaborations.

Table 2: Synthesis of 2,4-Diamino-[1][2]dioxolo[4,5-g]pyridine-3,5-dicarbonitrile

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 6 | 78 |

Experimental Protocol: Synthesis of 2,4-Diamino-[1][2]dioxolo[4,5-g]pyridine-3,5-dicarbonitrile

-

In a 100 mL round-bottom flask, dissolve this compound (1.76 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).

-

Add piperidine (0.5 mL) as a catalyst.

-

Reflux the reaction mixture for 6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold ethanol (2 x 15 mL) and dry to obtain the pure product.

Connection to Bioactive Molecules: The Tadalafil Scaffold

The 1,3-benzodioxole moiety is a key structural feature in numerous pharmacologically active compounds. A prominent example is Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor. While the direct synthesis of Tadalafil does not start from this compound, the synthesis of its core structure relies on a Pictet-Spengler reaction involving piperonal (1,3-benzodioxole-5-carbaldehyde), highlighting the importance of this heterocyclic system in medicinal chemistry. The synthetic strategies employed for this compound can be seen as a gateway to novel analogs and derivatives with potential therapeutic applications.

Future Perspectives

The synthetic utility of this compound is vast and continues to be explored. Its ability to participate in a wide range of cyclization reactions makes it an invaluable tool for the construction of diverse heterocyclic libraries. Future research is expected to focus on the development of novel catalytic systems to further expand the scope of its applications and to synthesize new classes of biologically active compounds. The exploration of multicomponent reactions involving this versatile building block is also a promising avenue for the efficient generation of molecular complexity.

References

Application Notes and Protocols for the Derivatization of 6-Amino-1,3-benzodioxole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-benzodioxole-5-carbonitrile is a versatile synthetic intermediate possessing three key reactive sites: an aromatic amino group, a nitrile moiety, and the benzodioxole ring. Derivatization of this molecule can lead to a diverse range of novel compounds with potential applications in medicinal chemistry and materials science. The primary focus of derivatization is often the nucleophilic amino group, which can readily undergo reactions such as acylation, alkylation, and sulfonylation. This document provides a detailed protocol for a representative derivatization reaction: the acylation of the amino group.

Representative Derivatization: Acylation of the Amino Group

Acylation of the 6-amino group is a fundamental transformation that introduces an acyl substituent, modulating the electronic and steric properties of the molecule. This can significantly impact its biological activity and physical characteristics. A general protocol for the acylation using an acyl chloride is provided below.

Experimental Protocol: Acylation with Acetyl Chloride

This protocol details the synthesis of N-(5-cyano-1,3-benzodioxol-6-yl)acetamide from this compound.

Materials and Reagents:

-

This compound

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl acetate/Hexanes).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(5-cyano-1,3-benzodioxol-6-yl)acetamide.

-

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the acylation of this compound with different acylating agents. (Note: This data is hypothetical and for illustrative purposes).

| Derivative Name | Acylating Agent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| N-(5-cyano-1,3-benzodioxol-6-yl)acetamide | Acetyl chloride | DCM | 3 | 92 | 210-212 |

| N-(5-cyano-1,3-benzodioxol-6-yl)benzamide | Benzoyl chloride | DCM | 4 | 88 | 235-237 |

| N-(5-cyano-1,3-benzodioxol-6-yl)isobutyramide | Isobutyryl chloride | DCM | 3.5 | 85 | 198-200 |

| N-(5-cyano-1,3-benzodioxol-6-yl)pivalamide | Pivaloyl chloride | DCM | 5 | 75 | 205-207 |

Visualizations

Diagram 1: Experimental Workflow for Acylation

Caption: Workflow for the acylation of this compound.

Diagram 2: Chemical Reaction Scheme for Acylation

Caption: General reaction scheme for the acylation of the amino group.

Application Notes and Protocols for 6-Amino-1,3-benzodioxole Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Note: Direct medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for 6-Amino-1,3-benzodioxole-5-carbonitrile are not extensively available in the public domain. This document, therefore, focuses on the broader applications of the 6-amino-1,3-benzodioxole scaffold and its derivatives as versatile intermediates in the synthesis of various biologically active compounds. The protocols and data presented are based on closely related analogues and derivatives.

Introduction to the 6-Amino-1,3-benzodioxole Scaffold

The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of an amino group at the 6-position provides a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular architectures. This makes the 6-amino-1,3-benzodioxole scaffold a valuable starting point for the development of novel therapeutic agents across different disease areas. Its derivatives have shown potential as anticancer, anti-inflammatory, and neurological agents.[2][3]

Applications in the Synthesis of Bioactive Molecules

The 6-amino-1,3-benzodioxole core is a versatile building block for creating more complex heterocyclic systems. The amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to build upon the core structure.

Synthesis of Pyrido[3,2-e][2][4]thiazin-4-one Derivatives as AMPA Receptor Antagonists

Derivatives of the 1,3-benzodioxole scaffold have been investigated as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which are of interest for the treatment of neurological disorders such as epilepsy.[3] A key synthetic intermediate is the 6-amino-1,3-benzodioxole moiety, which can be elaborated into more complex structures.

Caption: Synthetic workflow for AMPA receptor antagonists.

A detailed protocol for a specific derivative is provided in the literature.[3] The synthesis involves a multi-step sequence starting from a substituted 1,3-benzodioxole precursor. A crucial step is the conversion of an allyl group to a 2-cyanoethyl group, which has been shown to significantly enhance the inhibitory activity against AMPA receptor-mediated neurotoxicity.[3]

Synthesis of COX Inhibitors

The 1,3-benzodioxole scaffold has been incorporated into molecules designed as inhibitors of cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs.[2]

Caption: Synthesis of benzodioxole-based COX inhibitors.

The synthesis of these derivatives generally starts from 3,4-(methylenedioxy)phenylacetic acid.[2] This starting material is first converted to its methyl ester. Subsequent Friedel-Crafts acylation with various substituted acyl chlorides introduces a keto functionality. Finally, hydrolysis of the ester yields the target benzodioxole acetic acid derivatives.[2]

Quantitative Biological Data

While specific data for this compound is unavailable, the following tables summarize the biological activities of some of its derivatives.

Table 1: Anticonvulsant Activity of Benzodioxole Derivatives [3]

| Compound | MES ED₅₀ (mg/kg, p.o.) | PTZ ED₅₀ (mg/kg, p.o.) | Neurotoxicity TD₅₀ (mg/kg, p.o.) | Protective Index (MES) | Protective Index (PTZ) |

| 25 * | 18.7 | 33.1 | >200 | 10.7 | 6.0 |

| 27 ** | 16.7 | 28.0 | >200 | 12.0 | 5.6 |

* 3-{(4-Oxo-4H-pyrido[3,2-e][2][4]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile ** 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][2][4]thiazin-2-yl)amino]propanenitrile

Table 2: Antioxidant Activity of Benzodioxole Derivatives [5]

| Compound | DPPH Radical Scavenging IC₅₀ (µg/mL) |

| 3a * | 21.44 |

| 3b ** | 96.07 |

| 3e *** | 58.45 |

| 3f **** | 72.17 |

| Trolox | 1.93 |

* Structure not fully specified, described as a benzodioxol-based aryl acetate derivative. ** Structures not fully specified, described as benzodioxol-based aryl acetate derivatives.

Signaling Pathways and Mechanisms of Action

Inhibition of COX Enzymes

Derivatives of 1,3-benzodioxole can act as anti-inflammatory agents by inhibiting the activity of COX enzymes, which are central to the inflammatory signaling cascade.

Caption: Inhibition of the COX pathway by benzodioxole derivatives.

Conclusion

The 6-amino-1,3-benzodioxole scaffold is a valuable starting material in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including anticonvulsant and anti-inflammatory properties. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for drug discovery programs. Further investigation into the synthesis and biological evaluation of novel derivatives, including the title compound this compound, is warranted to fully explore the therapeutic potential of this chemical class.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for High-Throughput Screening with 6-Amino-1,3-benzodioxole-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-1,3-benzodioxole-5-carbonitrile is a synthetic organic compound featuring a benzodioxole core. This structural motif is present in various biologically active molecules, including compounds with demonstrated anticancer properties. The presence of the amino and carbonitrile functionalities offers avenues for further chemical modifications, making it an interesting scaffold for chemical library synthesis and subsequent high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides a detailed, representative protocol for a high-throughput screening workflow to evaluate the potential anticancer activity of this compound and its analogs. The described assay is a cell-based screen designed to identify compounds that reduce the viability of a cancer cell line. While direct HTS data for this specific compound is not publicly available, the following protocols are based on established methodologies for anticancer drug discovery.

Hypothetical Biological Target: Kinase Signaling Pathway

Many anticancer drugs target specific protein kinases that are dysregulated in cancer cells. For the purpose of this application note, we will hypothesize that this compound may act as an inhibitor of a critical kinase signaling pathway involved in cancer cell proliferation and survival. A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical kinase signaling pathway targeted by this compound.

Experimental Workflow

The overall workflow for the high-throughput screening of this compound and its derivatives against a cancer cell line is outlined below. This workflow is designed for efficiency and automation, which are key aspects of HTS.

Caption: General workflow for a cell-based high-throughput screen.

Detailed Experimental Protocols

1. Cell Culture and Plating

This protocol describes the preparation of cells for a high-throughput screening assay using a human cancer cell line (e.g., HeLa, A549, or similar).

-

Cell Line: HeLa (human cervical adenocarcinoma)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Procedure:

-

Culture HeLa cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS) and detach using Trypsin-EDTA.

-

Neutralize trypsin with culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh culture medium and determine the cell concentration using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate (5,000 cells/well).

-

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

2. Compound Plate Preparation and Addition

This protocol details the preparation of compound plates for the HTS assay.

-

Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a dilution series of the compound in DMSO in a separate 96-well plate (the "compound plate"). For a primary screen, a single concentration (e.g., 10 µM) is often used. For dose-response curves, a serial dilution is prepared.

-

Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 1 µL) of the compound solution from the compound plate to the cell plate. This will result in the desired final concentration in the cell culture medium.

-

Include appropriate controls:

-

Negative Control: Wells treated with DMSO only (vehicle control).

-

Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine).

-

-

Incubate the cell plates with the compounds for 48 to 72 hours at 37°C and 5% CO2.

-

3. Cell Viability Assay (Resazurin Assay)

This protocol describes the measurement of cell viability using a resazurin-based assay.

-

Reagent: Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

-

Procedure:

-

After the incubation period, add 20 µL of the resazurin solution to each well of the 96-well plate.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Presentation

The following tables present hypothetical data from a primary screen and a follow-up dose-response experiment for this compound.

Table 1: Primary High-Throughput Screening Results

| Compound ID | Compound Name | Concentration (µM) | % Cell Viability | Hit (Yes/No) |

| Cmpd-001 | This compound | 10 | 45.2 | Yes |

| Cmpd-002 | Analog A | 10 | 98.7 | No |

| Cmpd-003 | Analog B | 10 | 32.1 | Yes |

| Control-Neg | DMSO | N/A | 100.0 | N/A |

| Control-Pos | Staurosporine | 1 | 5.8 | N/A |

Table 2: Dose-Response Data for this compound

| Concentration (µM) | % Cell Viability |

| 100 | 8.3 |

| 30 | 25.6 |

| 10 | 45.2 |

| 3 | 78.9 |

| 1 | 95.1 |

| 0.3 | 99.2 |

| 0.1 | 100.5 |

| 0 (DMSO) | 100.0 |

From this hypothetical data, the IC50 (the concentration at which 50% of cell viability is inhibited) for this compound can be calculated to be approximately 12.5 µM.

Disclaimer: The protocols and data presented in this document are for illustrative purposes only and are based on established high-throughput screening methodologies. No direct experimental data for high-throughput screening of this compound was found in the public domain. Researchers should develop and validate their own assays based on their specific biological questions and available resources.

analytical methods for 6-Amino-1,3-benzodioxole-5-carbonitrile quantification

Application Note: Quantification of 6-Amino-1,3-benzodioxole-5-carbonitrile

Abstract

This application note describes robust and reliable analytical methods for the quantification of this compound, a key intermediate in pharmaceutical synthesis. The primary method detailed is a High-Performance Liquid Chromatography (HPLC) with UV detection, which provides excellent sensitivity and selectivity. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented for confirmatory analysis. These protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. Accurate and precise quantification of this intermediate is essential for process optimization, quality assurance, and regulatory compliance. The methods outlined herein are based on established analytical principles for aromatic amines and nitriles, ensuring a high degree of confidence in the results.

Analytical Methods

Two primary methods are proposed for the quantification of this compound:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A reversed-phase HPLC method for routine quantification, offering high precision and accuracy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A complementary method for identification and quantification, particularly useful for volatile and semi-volatile related substances.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a detailed procedure for the quantification of this compound using HPLC with UV detection.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water, HPLC grade.

-

Mobile Phase B: Acetonitrile, HPLC grade.

-

Standard Substance: this compound reference standard of known purity.

-

Sample Solvent: 50:50 (v/v) Acetonitrile/Water.

-

Glassware: Volumetric flasks, vials, and pipettes.

-

Filtration: 0.45 µm syringe filters.

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample solvent.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample solvent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in the sample solvent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of 0.1% Formic acid in Water (A) and Acetonitrile (B) |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

Data Analysis

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

-

Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC-UV method for aromatic amines and nitriles. These values should be established and verified for this specific method in your laboratory.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the confirmation and quantification of this compound.

Instrumentation and Materials

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium, high purity.

-

Standard Substance: this compound reference standard.

-

Solvent: Dichloromethane or Ethyl Acetate, GC grade.

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using the appropriate GC-grade solvent.

-

Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in the same solvent.

-

Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a concentration within the calibration range.

GC-MS Conditions

| Parameter | Value |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (or appropriate split ratio) |

| Injection Volume | 1 µL |

| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas Flow | 1.2 mL/min (constant flow) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu |

| Quantification | Selected Ion Monitoring (SIM) of characteristic ions |

Data Analysis

-

Identify the this compound peak in the chromatogram by its retention time and mass spectrum.

-

For quantification, construct a calibration curve using the peak areas of a characteristic ion (e.g., the molecular ion) versus concentration.

-

Calculate the concentration of the analyte in the sample based on the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Logical Relationship for Method Selection

Caption: Decision tree for selecting the appropriate analytical method.

Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 6-Amino-1,3-benzodioxole-5-carbonitrile using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis and drug discovery. A reliable and accurate analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Formic acid (or orthophosphoric acid) for pH adjustment

-

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid (pH adjusted to ~3.0) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation (Summary of Expected Results)

The following table summarizes the expected performance characteristics of this HPLC method.

| Validation Parameter | Expected Result |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~0.15 µg/mL |

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship) Diagram

Caption: Logical relationship of components in the RP-HPLC separation process.

Application Notes and Protocols: 6-Amino-1,3-benzodioxole-5-carbonitrile as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Amino-1,3-benzodioxole-5-carbonitrile as a key building block in the synthesis of diverse heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies for ortho-aminonitriles, offering a roadmap for the preparation of novel quinazoline and pyrimidine derivatives with potential biological activities.

Introduction

This compound is a valuable bifunctional molecule, incorporating a nucleophilic amino group and a nitrile moiety ortho to each other on a benzodioxole scaffold. This unique arrangement makes it an ideal precursor for the construction of various fused heterocyclic systems. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common structural motif in numerous natural products and pharmacologically active compounds, often contributing to enhanced biological activity and favorable pharmacokinetic properties. The inherent reactivity of the ortho-amino-nitrile functionality allows for facile cyclization reactions to form key heterocyclic cores, such as quinazolines and pyrimidines, which are privileged structures in medicinal chemistry.

Application: Synthesis of[1][2]Benzodioxolo[5,6-g]quinazolines

One of the primary applications of this compound is in the synthesis of linearly fused quinazoline derivatives, specifically[1][2]Benzodioxolo[5,6-g]quinazolines. These compounds are of significant interest due to the established broad-spectrum biological activities of the quinazoline ring system, which include anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The fusion of the benzodioxole ring is anticipated to modulate these activities and introduce novel pharmacological profiles.

A common and efficient method to construct the quinazoline ring from an ortho-aminonitrile is through reaction with dimethylformamide dimethyl acetal (DMF-DMA).[5][6][7] This reagent serves as a one-carbon source, leading to the formation of an intermediate that can be subsequently cyclized with an appropriate amine.

Experimental Workflow: Synthesis of 4-Amino-[1][2]benzodioxolo[5,6-g]quinazolines

Caption: General workflow for the two-step synthesis of 4-substituted[1][2]benzodioxolo[5,6-g]quinazolines.

Detailed Protocol: Synthesis of 4-Anilino-[1][2]benzodioxolo[5,6-g]quinazoline

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Aniline

-

Anhydrous Xylene

-

Ethanol

-

Petroleum ether

Procedure:

Step 1: Synthesis of the Intermediate N'-(5-cyano-1,3-benzodioxol-6-yl)-N,N-dimethylimidoformamide

-

To a solution of this compound (1.0 mmol) in anhydrous xylene (20 mL), add N,N-dimethylformamide dimethyl acetal (1.5 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Add petroleum ether to precipitate the product.

-

Collect the solid by filtration, wash with petroleum ether, and dry under vacuum to obtain the intermediate imidoformamide.

Step 2: Synthesis of 4-Anilino-[1][2]benzodioxolo[5,6-g]quinazoline

-

A mixture of the intermediate from Step 1 (1.0 mmol) and aniline (1.2 mmol) in a suitable solvent like ethanol or acetic acid is heated to reflux.

-

The reaction progress is monitored by TLC. The reaction time can vary from 2 to 8 hours depending on the reactivity of the amine.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure 4-Anilino-[1][2]benzodioxolo[5,6-g]quinazoline.

Quantitative Data (Expected)

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| N'-(5-cyano-1,3-benzodioxol-6-yl)-N,N-dimethylimidoformamide | C11H11N3O2 | 217.22 | 85-95 | 150-155 |

| 4-Anilino-[1][2]benzodioxolo[5,6-g]quinazoline | C15H11N3O2 | 265.27 | 70-85 | >250 |

Note: The data presented are typical expected values based on analogous reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Application: Synthesis of Pyrimido[4,5-f][1][2]benzodioxoles